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Silicon carbide - 409-21-2

Silicon carbide

Catalog Number: EVT-289036
CAS Number: 409-21-2
Molecular Formula: SiC
CSi
Molecular Weight: 40.096 g/mol
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Product Introduction

Description

Silicon carbide (SiC) is a compound of silicon and carbon. It is an extremely hard ceramic material known for its exceptional corrosion resistance, thermal shock resistance, and high mechanical strength. [, ] SiC finds widespread use in refractories, ceramics, and numerous high-performance applications. [] It has a variety of crystalline structures, known as polytypes, which can influence its properties. [] The material is finding increasing popularity in lightweight armor systems due to its high hardness and ability to withstand significant plastic strain at high pressure, making it an effective solution against small arms ammunition. []

Future Directions
  • Advanced Manufacturing Techniques: Developing new additive manufacturing methods like binder jetting for SiCf/SiC composites can facilitate the fabrication of complex shapes and intricate structures for specialized applications. []
  • Novel Composite Materials: Exploring new SiC-based composites, such as SiCf/SiC, can lead to materials with enhanced mechanical properties for demanding applications. [, ]
  • High-Performance Electronics: Further research into SiC-based electronic devices can push the boundaries of power electronics, enabling higher voltage, higher frequency, and higher temperature operation. [, ]
  • Biomedical Applications: Investigating the biocompatibility of SiC nanowires and graphitic carbon coatings can open avenues for developing novel biosensors and other biomedical devices. []
  • Renewable Energy Technologies: Silicon carbide's excellent thermal properties make it attractive for use in concentrated solar power systems and thermoelectric conversion devices. [] Further research in this area can contribute to the development of more efficient renewable energy technologies.

Silicon Dioxide (SiO2)

Compound Description: Silicon dioxide, also known as silica, is a chemical compound that is an oxide of silicon. It is most commonly found in nature as quartz and in various living organisms []. It is used as a binder in the production of silicon carbide ceramics.

Relevance: Silicon dioxide is a precursor material for the synthesis of silicon carbide. It is often used in combination with carbon sources like activated carbon or graphite in carbothermal reduction processes to produce SiC []. The use of SiO2 as a starting material can influence the morphology and purity of the resulting SiC. Silicon dioxide plays a critical role in determining the properties of the final silicon carbide product.


Carbon (C)

Compound Description: Carbon is a nonmetallic chemical element. It is the 15th most abundant element in the Earth's crust, and the fourth most abundant element in the universe by mass after hydrogen, helium, and oxygen []. Carbon, in various forms such as activated carbon, graphite, and carbon fibers, plays a crucial role in the synthesis and processing of silicon carbide.

Relevance: Carbon materials are essential components in the synthesis of silicon carbide. They can act as both reducing agents and microwave susceptors in the production process []. For instance, in the synthesis of SiC nanofibers and crystallites, graphite serves as a reductant and prevents the oxidation of silicon carbide during the microwave heating process. The type and form of carbon used can significantly influence the morphology and properties of the resulting SiC material []. The interaction between carbon and silicon dioxide at high temperatures is the basis for the formation of SiC.


Aluminum Oxide (Al2O3)

Compound Description: Aluminum oxide is a chemical compound of aluminum and oxygen with the chemical formula Al2O3. It is the most commonly occurring of several aluminum oxides, and specifically identified as aluminum(III) oxide []. It is commonly referred to as alumina in various forms. Alumina is often used in armor applications for its hardness and ability to withstand impacts.

Relevance: Aluminum oxide is a well-established material in armor applications and is often compared to silicon carbide in terms of performance and cost-effectiveness []. The properties of alumina, such as its hardness, fracture toughness, and cost, serve as benchmarks when evaluating the suitability of SiC for similar applications [, ]. Additionally, aluminum oxide is sometimes used as an additive in silicon carbide refractories to enhance their performance []. The choice between SiC and Al2O3 depends on specific application requirements and cost considerations.


Tungsten Carbide (WC)

Compound Description: Tungsten carbide is a chemical compound containing equal parts of tungsten and carbon atoms []. It is extremely hard and is often used in armor-piercing projectiles.

Relevance: The resistance of silicon carbide against penetration by tungsten carbide-cored projectiles is a significant area of research, particularly in the context of armor applications []. Understanding the interaction between these two materials is crucial in designing effective armor systems []. The high hardness and density of tungsten carbide make it a challenging material for SiC armor to defeat.


Boron Carbide (B4C)

Compound Description: Boron carbide (chemical formula approximately B4C) is an extremely hard boron–carbon ceramic and covalent material used in tank armor, bulletproof vests, and numerous industrial applications []. It is known for its extreme hardness and wear resistance.

Relevance: Boron carbide is another ceramic material that is investigated for its potential use in armor systems, similar to silicon carbide []. The properties of boron carbide, such as its hardness, density, and ability to withstand high-velocity impacts, are compared to those of SiC to assess their relative effectiveness in armor applications []. Both boron carbide and silicon carbide are ceramics known for their hardness and high-temperature resistance.


4H-Silicon Carbide (4H-SiC)

Compound Description: 4H-SiC is a polytype of silicon carbide, a semiconductor material with a wide bandgap [, ]. Polytypism is the ability of a solid material to exist in more than one crystal structure or form. These forms are called polytypes []. 4H-SiC is a specific polytype of silicon carbide, known for its wide bandgap and excellent electronic properties. It is a promising material for high-power and high-temperature electronic devices.

Relevance: The optical and electronic properties of 4H-SiC make it suitable for nonlinear optical applications, such as frequency conversion []. Researchers have investigated the use of 4H-SiC waveguides for frequency conversion via four-wave mixing []. Silicon carbide exists in different polytypes, with 4H-SiC being a specific polytype known for its wide bandgap, high thermal conductivity, and potential for high-power and high-temperature electronic device applications.


6H-Silicon Carbide (6H-SiC)

Compound Description: Similar to 4H-SiC, 6H-SiC is another important polytype of silicon carbide. It also possesses distinct electronic properties, making it relevant in materials science and semiconductor technology [, ].

Relevance: Understanding the thermal conductivity of 6H-SiC, particularly at the nanoscale, is essential for its applications in high-temperature environments []. Studies have investigated the size effect and anisotropy of thermal conductivity in 6H-SiC to assess its performance in demanding conditions []. Both 4H-SiC and 6H-SiC are polytypes of silicon carbide, but they exhibit distinct differences in their electronic band structures and crystal structures. These differences lead to variations in their electronic and thermal properties, making them suitable for different applications.


Nickel-Modified Silicon Carbide (SiC/Ni)

Compound Description: Nickel modification of silicon carbide particles is a surface treatment technique used to enhance the wettability and dispersion of SiC particles in metal matrices, such as aluminum alloys [].

Relevance: Nickel-modified silicon carbide particles are used to improve the performance of SiC-reinforced aluminum matrix composites []. The nickel coating on the SiC particles promotes better bonding with the aluminum matrix, leading to improved mechanical properties and reduced damage during processing []. This modification demonstrates the importance of surface chemistry in influencing the properties of SiC-containing composites.

Source

Silicon carbide can be sourced from natural minerals such as moissanite, but it is primarily synthesized through various methods in laboratories and industrial settings. The production processes often involve high temperatures and specific reactants to achieve the desired purity and crystalline structure.

Classification

Silicon carbide is classified based on its crystalline structure into several polytypes:

  • 3C-Silicon Carbide (Cubic): Commonly used in electronic applications due to its favorable electronic properties.
  • 4H-Silicon Carbide (Hexagonal): Known for its high thermal conductivity and is often used in high-power devices.
  • 6H-Silicon Carbide (Hexagonal): Offers good balance between electrical properties and mechanical strength.
Synthesis Analysis

Methods

The synthesis of silicon carbide can be achieved through several methods, each with distinct technical details:

  1. Carbothermal Reduction: This method involves heating a mixture of silicon dioxide and carbon at high temperatures (around 2200-3300 °C) to produce silicon carbide. The reaction can be represented as:
    SiO2+3CSiC+2CO\text{SiO}_2+3\text{C}\rightarrow \text{SiC}+2\text{CO}
  2. Chemical Vapor Deposition: In this process, gaseous precursors are used to deposit silicon carbide onto a substrate at elevated temperatures. This method allows for precise control over the film's thickness and composition.
  3. Combustion Synthesis: Combustion synthesis utilizes exothermic reactions between silicon and carbon sources. This method is rapid, often completing in fractions of a second, and produces high-purity silicon carbide powders .
  4. Sol-Gel Process: This involves the transition of a solution into a solid gel phase, followed by heat treatment to form silicon carbide nanoparticles. This method allows for the production of materials with controlled morphology .
  5. Microwave Heating: A newer technique that uses microwave energy to promote the reaction between silicon-containing materials and carbon sources, resulting in faster synthesis times at lower temperatures .

Technical Details

Each synthesis method varies in complexity, cost, and scalability. For instance, carbothermal reduction requires significant energy input due to the high temperatures involved, while chemical vapor deposition offers precision but may require expensive equipment.

Molecular Structure Analysis

Silicon carbide has a unique molecular structure characterized by a tetrahedral arrangement of silicon and carbon atoms. The bonding nature exhibits both covalent and ionic characteristics due to the difference in electronegativity between silicon and carbon.

Structure Data

  • Crystal System: Cubic or hexagonal depending on the polytype.
  • Bond Length: Approximately 1.89 Å for Si-C bonds.
  • Density: Varies by polytype; typically around 3.21 g/cm³ for 3C-SiC.

The polymorphic nature of silicon carbide allows for diverse applications based on the specific properties required from each polytype.

Chemical Reactions Analysis

Silicon carbide participates in various chemical reactions that are crucial for its synthesis and application:

  1. Formation Reaction: As previously mentioned, the primary formation reaction involves silicon dioxide reacting with carbon.
  2. Oxidation Reaction: Silicon carbide can oxidize at high temperatures:
    SiC+O2SiO2+CO\text{SiC}+\text{O}_2\rightarrow \text{SiO}_2+\text{CO}
    This reaction is significant when considering the material's stability under oxidative environments.
  3. Carbothermic Reduction: In addition to producing silicon carbide, this process can also lead to the formation of other compounds depending on reactant ratios.
Mechanism of Action

The mechanism underlying the formation of silicon carbide primarily involves solid-state diffusion during carbothermal reduction or gas-phase reactions during chemical vapor deposition. The process can be summarized as follows:

  1. Heating: Reactants are heated to initiate reactions.
  2. Diffusion: At high temperatures, atoms migrate through the lattice, allowing for bond formation.
  3. Product Formation: As reactions proceed, silicon carbide crystallizes out from the reactants.

Data indicate that controlling temperature and reactant ratios significantly influences the morphology and purity of the final product .

Physical and Chemical Properties Analysis

Physical Properties

  • Hardness: One of the hardest known materials (Mohs hardness ~9).
  • Melting Point: Approximately 2700 °C.
  • Thermal Conductivity: High thermal conductivity (~120 W/m·K).

Chemical Properties

  • Chemical Stability: Highly resistant to oxidation at room temperature but can oxidize at elevated temperatures.
  • Reactivity: Can react with strong acids or bases under certain conditions.

The combination of these properties makes silicon carbide an ideal candidate for high-performance applications in harsh environments.

Applications

Silicon carbide finds extensive use across various scientific and industrial fields:

  • Semiconductors: Utilized in power electronics due to its ability to operate at high voltages and temperatures.
  • Abrasives: Commonly used as an abrasive material due to its hardness.
  • Ceramics: Employed in manufacturing advanced ceramic materials for aerospace applications.
  • LED Technology: Used as a substrate material for light-emitting diodes due to its wide bandgap properties.
  • High-Temperature Applications: Ideal for components exposed to extreme conditions such as furnace linings or heat exchangers.

Properties

CAS Number

409-21-2

Product Name

Silicon carbide

IUPAC Name

methanidylidynesilanylium

Molecular Formula

SiC
CSi

Molecular Weight

40.096 g/mol

InChI

InChI=1S/CSi/c1-2

InChI Key

HBMJWWWQQXIZIP-UHFFFAOYSA-N

SMILES

[C-]#[Si+]

Solubility

Insoluble (NIOSH, 2016)
INSOL IN COLD WATER, HOT WATER, & ACID; SOL IN FUSED POTASSIUM HYDROXIDE
INSOL IN ALCOHOL; SOL IN MOLTEN IRON
Solubility in water: none
Insoluble

Synonyms

Crystar
silicon carbide

Canonical SMILES

[C-]#[Si+]

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